4-bromo-1-(2-iodobenzoyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6BrIN2O |
|---|---|
Molecular Weight |
376.98 g/mol |
IUPAC Name |
(4-bromopyrazol-1-yl)-(2-iodophenyl)methanone |
InChI |
InChI=1S/C10H6BrIN2O/c11-7-5-13-14(6-7)10(15)8-3-1-2-4-9(8)12/h1-6H |
InChI Key |
MRILXWPOVQONSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N2C=C(C=N2)Br)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C=C(C=N2)Br)I |
Origin of Product |
United States |
Chemical Reactivity and Transformational Potential of 4 Bromo 1 2 Iodobenzoyl 1h Pyrazole
Reactivity of the Pyrazole (B372694) Heterocycle
The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement significantly influences the electron distribution within the ring, defining its reactivity towards both electrophiles and nucleophiles. nih.govwikipedia.org The presence of the electron-withdrawing 2-iodobenzoyl group at the N1 position further modulates this reactivity by decreasing the electron density of the heterocyclic system.
The pyrazole ring is generally considered an electron-rich heterocycle, making it reactive towards electrophilic aromatic substitution. quora.com In an unsubstituted pyrazole, the C4 position possesses the highest electron density due to the electronic effects of the two nitrogen atoms, making it the primary site for electrophilic attack. quora.comchemicalbook.comyoutube.com Reactions such as bromination, nitration, and sulfonation typically occur preferentially at this position. youtube.comlibretexts.org
An alternative reaction pathway that can occur at the pyrazole ring is direct C-H functionalization. Research has shown that N-protected pyrazoles, including those with a 4-bromo substituent, can undergo palladium-catalyzed direct arylation at the C5 position. rsc.orgresearchgate.net This reaction proceeds without affecting the C4-bromo bond, demonstrating a powerful method for introducing substituents at the C5 position chemoselectively. rsc.org
The electronic nature of the pyrazole ring, with two electronegative nitrogen atoms, renders the C3 and C5 positions relatively electron-deficient compared to the C4 position. nih.govchemicalbook.com This inherent electrophilicity makes them susceptible to nucleophilic attack, particularly when the ring is activated by electron-withdrawing groups. The N-(2-iodobenzoyl) substituent on 4-bromo-1-(2-iodobenzoyl)-1H-pyrazole significantly enhances this effect. The carbonyl group withdraws electron density from the pyrazole ring, increasing the partial positive charge on the C3 and C5 carbons and making them more prone to attack by nucleophiles. While the pyrazole ring itself is generally resistant to ring-opening, strong bases can initiate deprotonation and subsequent transformations. chemicalbook.com
Transformations Involving the 4-Bromo Substituent
The bromine atom at the C4 position is a key functional handle for a variety of cross-coupling and other transformations, allowing for the introduction of diverse molecular fragments.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 4-bromo substituent on the pyrazole ring serves as an excellent electrophilic partner in these transformations. acs.orguwindsor.ca
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org 4-Bromopyrazole derivatives have been shown to be effective substrates in Buchwald-Hartwig aminations, reacting with a wide range of primary and secondary amines. nih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields, with bulky, electron-rich phosphine (B1218219) ligands often being employed. researchgate.netresearchgate.net This method provides a direct route to 4-aminopyrazole derivatives.
Sonogashira Coupling: While not as extensively documented for this specific substrate, the Sonogashira coupling of aryl bromides with terminal alkynes is a standard palladium-catalyzed reaction for forming C(sp²)-C(sp) bonds. It is a highly reliable method for introducing alkynyl groups onto aromatic and heteroaromatic rings.
Direct Arylations: As mentioned previously, direct arylation can occur at the C5-H position of the pyrazole ring. rsc.orgrsc.org However, the 4-bromo substituent itself can participate in cross-coupling reactions. Following a C5-arylation, the remaining C4-bromo group can be targeted in a subsequent cross-coupling reaction, such as a Suzuki coupling, to generate di-substituted pyrazoles. researchgate.netresearchgate.net
The table below summarizes representative conditions for palladium-catalyzed coupling reactions on 4-bromopyrazole systems.
| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | 160 °C, 10 min (MW) | Good | nih.govresearchgate.net |
| Buchwald-Hartwig Amination | 4-Bromo-1-tritylpyrazole | Aniline | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | 120 °C, 24 h | 81% | researchgate.net |
| Direct C5-Arylation | 4-Bromo-1-methylpyrazole | 4-Bromobenzonitrile | Pd(OAc)₂ | KOAc | DMA | 150 °C, 16 h | 82% | rsc.org |
| Suzuki Coupling | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 °C | Moderate | nih.gov |
Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and often complementary approach to palladium-based methods for forming C-O, C-S, and C-N bonds. wikipedia.orgwikipedia.orgorganic-chemistry.org
Ullmann Condensation: This reaction typically involves the coupling of an aryl halide with an alcohol, thiol, or amine in the presence of a copper catalyst at elevated temperatures. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern protocols often use ligands to facilitate the process at lower temperatures. organic-chemistry.org The 4-bromo substituent of the pyrazole can be coupled with various nucleophiles using this method. For instance, copper-catalyzed amination of 4-iodo-1H-1-tritylpyrazole has been shown to be particularly effective for alkylamines that are poor substrates in palladium-catalyzed reactions, highlighting the complementary nature of the two metals. nih.govresearchgate.net
The table below provides an example of a copper-catalyzed amination reaction.
| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| Ullmann-type Amination | 4-Iodo-1-tritylpyrazole | Pyrrolidine | CuI / N,N'-dimethylethylenediamine | K₂CO₃ | Toluene | 110 °C, 48 h | 85% | nih.gov |
Beyond metal-catalyzed coupling, the 4-bromo substituent enables other important transformations.
Lithiation and Halogen-Metal Exchange: Treatment of aryl bromides with strong organolithium bases (like n-butyllithium) at low temperatures can lead to halogen-metal exchange, forming a highly reactive aryllithium species. mt.comresearchgate.net This intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, silyl (B83357) chlorides) to introduce a wide array of functional groups. An alternative pathway is directed ortho-metalation, where the base removes a proton from the position adjacent to a directing group. For N-protected 4-bromopyrazoles, lithiation has been shown to occur regioselectively at the C5 position. rsc.orgrsc.org This C5-lithiated species can then react with electrophiles, leading to 4-bromo-5-substituted pyrazoles. rsc.org
Halogen Dance Reaction: Under certain basic conditions, a phenomenon known as the halogen dance reaction can occur, where a halogen atom migrates from its original position to an adjacent, deprotonated carbon atom on the aromatic ring. wikipedia.orgrsc.org This rearrangement is an intermolecular process that proceeds toward a thermodynamically more stable arylmetal intermediate. clockss.orgwhiterose.ac.uk For a 4-bromopyrazole, treatment with a strong base could potentially induce a migration of the bromine to the C3 or C5 position, if a deprotonation event at one of these sites is possible. This would provide access to isomeric bromopyrazoles that may be difficult to synthesize directly. ias.ac.in
Reactivity of the 2-Iodobenzoyl Moiety
The 2-iodobenzoyl moiety is a critical component of this compound, endowing the molecule with a versatile set of reactive sites. The presence of both an ortho-iodo substituent and a carbonyl group on the benzene (B151609) ring allows for a diverse range of chemical transformations.
Ortho-Iodo Group Functionalization in Organic Synthesis
The ortho-iodo group on the benzoyl ring is a highly valuable functional handle for synthetic chemists. Aromatic iodides are frequently used in cross-coupling reactions and in the formation of organometallic reagents. acs.org The C–I bond is the most reactive among carbon-halogen bonds, making it an excellent substrate for various transition-metal-catalyzed reactions.
One of the most powerful applications of the ortho-iodo group is in palladium- or copper-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures. Examples of such transformations include:
Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.
Ullmann Condensation: Copper-catalyzed reaction to form biaryl ethers or thioethers.
The strategic placement of the iodo group ortho to the carbonyl-pyrazole linkage allows for its potential use in directed C-H functionalization reactions, where the directing group can influence the regioselectivity of a subsequent transformation on the aromatic ring. acs.orgnih.gov For instance, methods for the iridium-catalyzed ortho-selective iodination of benzoic acids have been developed, highlighting the importance of this substitution pattern in synthetic strategies. acs.org
The table below summarizes potential functionalization reactions of the ortho-iodo group.
| Reaction Type | Coupling Partner | Catalyst/Reagent | Resulting Functional Group |
| Suzuki Coupling | R-B(OH)₂ | Pd catalyst, Base | Aryl (C-C bond) |
| Heck Coupling | Alkene | Pd catalyst, Base | Alkenyl (C-C bond) |
| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | Alkynyl (C-C bond) |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Base | Amino (C-N bond) |
| Ullmann Condensation | Alcohol/Thiol | Cu catalyst, Base | Ether/Thioether (C-O/C-S bond) |
Reactions of the Carbonyl Group within the Benzoyl Moiety
The carbonyl group (C=O) of the benzoyl moiety is an electrophilic center, susceptible to attack by a wide range of nucleophiles. solubilityofthings.com This reactivity is fundamental to many organic transformations. When a nucleophile attacks the carbonyl carbon, it leads to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.
Common reactions involving the carbonyl group include:
Nucleophilic Addition: The addition of nucleophiles like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can lead to the formation of tertiary alcohols after an aqueous workup. solubilityofthings.com
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene (C=C).
Formation of Imines and Related Derivatives: Condensation with primary amines (R-NH₂) yields imines, while reactions with other nitrogen nucleophiles like hydroxylamine (B1172632) or hydrazine (B178648) produce oximes and hydrazones, respectively. solubilityofthings.com
In the context of this compound, the carbonyl group acts as a key reactive site. For instance, the alkaline hydrolysis of related 2-benzoylbenzoates involves the initial attack of a hydroxide (B78521) anion at the keto-carbonyl group. rsc.org This highlights the electrophilicity of this position and its accessibility for chemical modification.
The table below outlines the expected products from key reactions at the carbonyl center.
| Reagent Type | Example Reagent | Reaction Type | Product |
| Organometallic | Grignard Reagent (RMgX) | Nucleophilic Addition | Tertiary Alcohol |
| Hydride Reductant | Sodium Borohydride (NaBH₄) | Reduction | Secondary Alcohol |
| Phosphorus Ylide | Wittig Reagent (Ph₃P=CHR) | Olefination | Alkene |
| Nitrogen Nucleophile | Primary Amine (RNH₂) | Condensation | Imine |
Hypervalent Iodine Chemistry and its Relevance to the 2-Iodobenzoyl Group
Hypervalent iodine compounds are species where the iodine atom formally possesses more than eight electrons in its valence shell. wikipedia.org They are valuable reagents in organic synthesis, primarily acting as oxidizing agents and electrophilic group-transfer reagents. wikipedia.orgorganic-chemistry.org The 2-iodobenzoyl group in the title compound is a direct precursor to important hypervalent iodine reagents.
By oxidizing the iodine atom in the 2-iodobenzoyl moiety, one can generate iodine(III) (λ³-iodane) or iodine(V) (λ⁵-iodane) species. wikipedia.orgscripps.edu A well-known example is the oxidation of 2-iodobenzoic acid to produce 2-iodoxybenzoic acid (IBX), a versatile and mild oxidizing agent. wikipedia.orgorganic-chemistry.org Similarly, the 2-iodobenzoyl group can be transformed into analogous hypervalent iodine species, which can then be used in a variety of oxidative transformations.
The relevance of hypervalent iodine chemistry to this moiety includes:
In-situ Generation of Oxidants: The 2-iodobenzoyl group can be oxidized to form reagents like IBX or Dess-Martin Periodinane (DMP) analogues, which are used for the oxidation of alcohols to aldehydes and ketones. organic-chemistry.orgscripps.edu
Electrophilic Group Transfer: Hypervalent iodine reagents derived from the molecule could facilitate the transfer of various functional groups to nucleophiles. nih.gov
Oxidative Cyclizations: The proximity of the newly formed hypervalent iodine center to other reactive sites within the molecule could enable intramolecular oxidative cyclization reactions.
The formation of these hypervalent species significantly expands the synthetic utility of this compound, transforming the otherwise relatively inert iodo-substituent into a powerful functional group for oxidation and bond formation. thieme-connect.com
Cascade and Multicomponent Reactions Employing this compound as a Reactant
Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. Multicomponent reactions (MCRs) are a subset of these processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.gov
The structure of this compound, with its distinct and strategically positioned reactive sites (ortho-iodo group, carbonyl group, and bromo-pyrazole ring), makes it an ideal candidate for designing novel cascade and multicomponent reactions. While specific literature examples employing this exact molecule as a reactant in such sequences are not prevalent, its potential can be inferred from the known reactivity of its constituent parts. rsc.org
A hypothetical cascade reaction could be initiated at the highly reactive ortho-iodo position. For example, a palladium-catalyzed Sonogashira coupling with a terminal alkyne bearing a nucleophilic group could be envisioned. Following the initial coupling, the newly introduced functionality could undergo an intramolecular cyclization by attacking the electrophilic carbonyl carbon, leading to the formation of a complex heterocyclic system in a single step.
Similarly, in a multicomponent reaction scenario, this compound could serve as a key building block. For instance, a reaction involving an amine and another coupling partner could potentially proceed via an initial reaction at the carbonyl group to form an imine, followed by a subsequent intramolecular cyclization involving the ortho-iodo group via a transition-metal-catalyzed C-N bond formation. The pyrazole ring itself, or the bromo-substituent on it, could also participate in or influence these complex transformations. nih.govrsc.org
The development of such atom-economical cascade and multicomponent reactions using this compound as a platform would provide efficient and convergent pathways to novel and structurally diverse heterocyclic compounds. nih.gov
Spectroscopic Characterization and Structural Analysis of 4 Bromo 1 2 Iodobenzoyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
The ¹H NMR spectrum of 4-bromo-1-(2-iodobenzoyl)-1H-pyrazole is predicted to exhibit distinct signals corresponding to the protons on the pyrazole (B372694) ring and the benzoyl ring.
The 4-bromopyrazole moiety contains two protons. In the parent 4-bromo-1H-pyrazole, the protons at the C3 and C5 positions are chemically equivalent and typically appear as a single sharp singlet. However, upon N-acylation with the 2-iodobenzoyl group, the symmetry is broken, making the H3 and H5 protons chemically non-equivalent. The electron-withdrawing nature of the benzoyl group, specifically the carbonyl function, is expected to deshield these protons, causing them to resonate at a lower field (higher ppm value) compared to the unsubstituted pyrazole. The H5 proton, being closer to the N-acyl group, is anticipated to experience a more significant downfield shift than the H3 proton. Both signals are expected to appear as sharp singlets due to the absence of adjacent protons for spin-spin coupling.
The 2-iodobenzoyl ring contains four aromatic protons, which would present a more complex pattern. Due to the ortho, meta, and para relationships and the differing electronic effects of the iodine atom and the carbonyl group, these four protons would be chemically distinct. Their signals would likely appear as a series of multiplets, specifically doublets and triplets, in the aromatic region of the spectrum (typically 7.2-8.2 ppm). The proton ortho to the iodine and meta to the carbonyl would be the most shielded, while the proton ortho to the carbonyl and meta to the iodine would be the most deshielded.
Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazole H3 | ~ 8.0 - 8.2 | Singlet (s) | N/A |
| Pyrazole H5 | ~ 8.4 - 8.6 | Singlet (s) | N/A |
| Benzoyl H3' | ~ 7.8 - 8.0 | Doublet (d) | ~ 7.5 - 8.0 |
| Benzoyl H4' | ~ 7.2 - 7.4 | Triplet (t) | ~ 7.5 - 8.0 |
| Benzoyl H5' | ~ 7.5 - 7.7 | Triplet (t) | ~ 7.5 - 8.0 |
| Benzoyl H6' | ~ 7.9 - 8.1 | Doublet (d) | ~ 7.5 - 8.0 |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the three pyrazole carbons, the seven benzoyl carbons (including the carbonyl carbon), and the carbon atoms directly bonded to the halogens.
The carbonyl carbon (C=O) of the benzoyl group is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of 165-175 ppm. The carbons of the pyrazole ring (C3, C4, C5) will have characteristic shifts. The C4 carbon, being directly attached to the bromine atom, will have its chemical shift influenced by the heavy atom effect, appearing around 95-105 ppm. The C3 and C5 carbons will resonate further downfield, typically between 130 and 150 ppm.
The six carbons of the benzoyl aromatic ring will appear in the 120-140 ppm range. The quaternary carbon attached to the carbonyl group (C1') will be deshielded, while the carbon bonded to the iodine atom (C2') will exhibit a lower chemical shift due to the heavy atom effect of iodine.
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~ 168.0 |
| Pyrazole C3 | ~ 145.0 |
| Pyrazole C4 | ~ 98.0 |
| Pyrazole C5 | ~ 135.0 |
| Benzoyl C1' | ~ 138.0 |
| Benzoyl C2' | ~ 95.0 |
| Benzoyl C3' | ~ 132.0 |
| Benzoyl C4' | ~ 129.0 |
| Benzoyl C5' | ~ 130.0 |
| Benzoyl C6' | ~ 131.0 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For the benzoyl ring, it would show which protons are adjacent to each other, allowing for a sequential assignment of the H3', H4', H5', and H6' signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (e.g., H3, H5, H3'-H6') to its corresponding carbon signal (C3, C5, C3'-C6').
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons and confirming the connection between the two main fragments of the molecule. Key correlations would be expected between the pyrazole protons (H3 and H5) and the carbonyl carbon, which would unequivocally confirm the N-acylation site. Correlations from the benzoyl protons to various carbons within the same ring would further solidify their assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The pyrazole ring exhibits several characteristic vibrations. nih.gov These include C=N and C=C stretching vibrations, which are typically observed in the 1400-1600 cm⁻¹ region. nih.gov In-plane and out-of-plane C-H bending vibrations also give rise to absorptions in the fingerprint region. The stretching vibrations of the pyrazole nucleus are often found in the ranges of 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹. nih.gov
The most prominent and diagnostic peak in the IR spectrum of this compound would be the carbonyl (C=O) stretching vibration from the benzoyl group. For an N-acyl pyrazole, this is essentially an amide-like linkage, and the C=O stretch is expected to be very strong and sharp, appearing in the region of 1700-1750 cm⁻¹. The exact position depends on the electronic effects of the substituents on both rings.
Other key frequencies include:
Aromatic C-H Stretch: Signals for the C-H stretching of both the pyrazole and benzoyl rings are expected just above 3000 cm⁻¹.
Aromatic C=C Stretch: Multiple bands of medium intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching within the aromatic rings.
Carbon-Halogen Stretches: The C-Br and C-I stretching vibrations occur at lower frequencies, typically in the fingerprint region. The C-Br stretch is generally found between 690-515 cm⁻¹, while the C-I stretch appears at even lower wavenumbers, often below 600 cm⁻¹. These bands can sometimes be weak and difficult to assign definitively.
Interactive Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| > 3000 | C-H Stretch | Aromatic (Pyrazole & Benzoyl) |
| ~ 1720 | C=O Stretch | N-Acyl Carbonyl |
| ~ 1450-1600 | C=C / C=N Stretch | Aromatic Rings |
| ~ 1400-1420 | Ring Stretch | Pyrazole Nucleus |
| ~ 1070-1190 | Ring Stretch | Pyrazole Nucleus |
| < 700 | C-X Stretch | C-Br, C-I |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization.
For this compound (Molecular Formula: C₁₀H₆BrIN₂O), the exact molecular weight can be calculated. A key feature in the mass spectrum of this compound would be the distinct isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺.
Table 1: Calculated Isotopic Masses for the Molecular Ion of C₁₀H₆BrIN₂O This is a predictive table based on isotopic abundances.
| Isotope Combination | Calculated Mass (Da) | Relative Abundance |
| ¹²C₁₀¹H₆⁷⁹Br¹²⁷I¹⁴N₂¹⁶O | 399.8739 | 100% |
| ¹²C₁₀¹H₆⁸¹Br¹²⁷I¹⁴N₂¹⁶O | 401.8719 | ~98% |
The fragmentation of this compound would likely proceed through several key pathways, predictable from its structure. The most probable initial fragmentation would be the cleavage of the acyl group from the pyrazole nitrogen.
Predicted Fragmentation Pathways:
Loss of the 2-iodobenzoyl group: Cleavage of the N-C(O) bond would result in a fragment corresponding to the 4-bromopyrazole cation and a 2-iodobenzoyl radical.
Formation of the 2-iodobenzoyl cation: A prominent peak at m/z 231 would correspond to the [C₇H₄IO]⁺ cation. This fragment could subsequently lose a carbonyl group (-CO) to yield a fragment at m/z 203, corresponding to the 2-iodophenyl cation.
Cleavage of Halogens: Loss of the iodine atom ([M-I]⁺) or bromine atom ([M-Br]⁺) from the molecular ion could also be observed.
While specific fragmentation data for the title compound is unavailable, studies on the mass spectrometry of various substituted pyrazoles confirm that cleavage at the N1-substituent and fragmentation of the substituent itself are common and diagnostic processes.
X-ray Crystallography for Solid-State Structural Elucidation
To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and the conformation of the molecule. It also reveals how molecules are arranged in the crystal lattice, governed by intermolecular interactions.
The determination of a crystal structure via single-crystal X-ray diffraction follows a well-established experimental procedure. Based on methodologies reported for other halogenated pyrazoles, the process for this compound would involve the following steps mdpi.com:
Crystal Growth and Selection: A suitable single crystal of the compound, free of significant defects, would first be grown, typically by slow evaporation from an appropriate solvent.
Mounting and Data Collection: The selected crystal would be mounted on a goniometer head and placed on a diffractometer, such as a Bruker D8 Quest. To minimize thermal motion and potential crystal degradation, data is often collected at a low temperature, typically around 100-170 K, using a cryostream mdpi.comnih.gov.
X-ray Generation and Diffraction: Monochromatic X-ray radiation, commonly Molybdenum Kα (λ = 0.71073 Å), is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of reflections.
Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure. Software programs like SHELXT are used for intrinsic phasing to obtain an initial model of the structure mdpi.com. This model is then refined using least-squares methods with software such as SHELXL, which adjusts atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data mdpi.com.
The substitution of the pyrazole N1-proton with the bulky 2-iodobenzoyl group in the title compound precludes the N-H···N hydrogen bonding that dominates the crystal structures of simple 4-halopyrazoles like 4-bromo-1H-pyrazole, which forms trimeric assemblies mdpi.comnih.govresearchgate.net. Consequently, the crystal packing of this compound would be directed by other, weaker intermolecular forces.
Given the presence of two different halogen atoms (I and Br) and potential acceptor atoms (carbonyl oxygen and pyrazole nitrogen), halogen bonding is expected to be a primary determinant of the supramolecular architecture semanticscholar.orgbris.ac.uk. A halogen bond is a highly directional, noncovalent interaction between an electrophilic region (the σ-hole) on a halogen atom in one molecule and a nucleophilic site on another mdpi.com.
Potential Intermolecular Interactions:
Halogen Bonding: The iodine atom, being larger and more polarizable than bromine, is a stronger halogen bond donor. Therefore, strong C-I···O=C or C-I···N interactions would be anticipated to be the most significant directional forces in the crystal packing. Weaker C-Br···O or C-Br···N interactions might also be present.
Table 2: Potential Intermolecular Interactions in Crystalline this compound This is a predictive table based on the molecular structure.
| Interaction Type | Donor Atom/Group | Acceptor Atom/Group |
| Halogen Bond | C-I (Iodophenyl) | O (Carbonyl) |
| Halogen Bond | C-I (Iodophenyl) | N (Pyrazole) |
| Halogen Bond | C-Br (Pyrazole) | O (Carbonyl) |
| Halogen Bond | C-Br (Pyrazole) | N (Pyrazole) |
| Hydrogen Bond | C-H (Aromatic) | O (Carbonyl) |
| π-π Stacking | Iodophenyl Ring | Pyrazole Ring |
The solid-state conformation of this compound, which would be definitively revealed by X-ray crystallography, is primarily defined by the torsion angle between the planes of the pyrazole ring and the 2-iodobenzoyl group.
Computational Chemistry and Theoretical Studies on 4 Bromo 1 2 Iodobenzoyl 1h Pyrazole
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of pyrazole (B372694) derivatives. researchgate.netufrj.br Methods such as the B3LYP functional combined with basis sets like 6-31G(d) or 6-311++G** are commonly employed to perform these calculations. jocpr.comnih.gov For 4-bromo-1-(2-iodobenzoyl)-1H-pyrazole, DFT calculations are essential to determine its three-dimensional structure and electron distribution, which are fundamental to its chemical behavior.
The first step in a computational study is the optimization of the molecule's geometry to find its most stable conformation (the lowest energy state). For this compound, this involves considering the rotational freedom around the single bonds connecting the pyrazole ring, the carbonyl group, and the iodobenzoyl moiety. The orientation of the 2-iodobenzoyl group relative to the pyrazole ring is influenced by steric hindrance from the bulky iodine atom and electronic interactions between the two ring systems.
DFT calculations can predict key geometric parameters. While specific data for the title compound is not available, theoretical calculations on related pyrazole derivatives provide expected values. jocpr.comnih.gov Optimization would likely reveal a non-planar structure, with a significant dihedral angle between the pyrazole and the phenyl ring to minimize steric clash.
Table 1: Predicted Geometrical Parameters for this compound from Hypothetical DFT Calculations This table is illustrative, based on typical values for similar structures.
| Parameter | Predicted Value | Comment |
|---|---|---|
| C=O Bond Length | ~1.22 Å | Typical for an amide-like carbonyl group. |
| N-N Bond Length | ~1.38 Å | Characteristic of the pyrazole ring. |
| C-Br Bond Length | ~1.87 Å | Standard for a bromine atom attached to an aromatic ring. |
| C-I Bond Length | ~2.09 Å | Standard for an iodine atom attached to a phenyl ring. |
| Pyrazole-Benzoyl Dihedral Angle | 40-60° | A significant twist is expected to alleviate steric hindrance. |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). wikipedia.orglibretexts.org
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be distributed primarily across the π-systems of the pyrazole and iodobenzoyl rings. The LUMO is likely to be localized on the electron-withdrawing benzoyl-pyrazole moiety, particularly the C=O group and the pyrazole ring. The presence of halogen atoms and the acyl group influences the energies of these orbitals.
Table 2: Hypothetical Frontier Molecular Orbital (FMO) Properties This table is illustrative and provides expected values based on related compounds.
| Property | Predicted Value / Description | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons available to donate. |
| LUMO Energy | ~ -1.5 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | A larger gap indicates higher kinetic stability and lower chemical reactivity. |
| HOMO Distribution | Localized on the pyrazole and iodophenyl rings. | These are the likely sites for electrophilic attack. |
| LUMO Distribution | Localized on the carbonyl group and pyrazole ring. | These are the likely sites for nucleophilic attack. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. uni-muenchen.denih.gov
For this compound, the MEP map would show:
Negative Potential (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. They would be concentrated around the carbonyl oxygen atom and the pyridine-like nitrogen (N2) of the pyrazole ring. nih.govuni-muenchen.de
Positive Potential (Blue): These regions are electron-poor and indicate sites for nucleophilic attack. A prominent region of positive potential, known as a σ-hole, is expected on the outer side of the bromine and iodine atoms, along the axis of the C-Br and C-I bonds. nih.govresearchgate.net This positive σ-hole is crucial for forming halogen bonds.
The MEP analysis helps in understanding where the molecule would interact with other polar molecules, receptors, or ions. bhu.ac.in
Prediction and Interpretation of Spectroscopic Data (NMR, IR)
Computational methods, specifically DFT, can accurately predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra. jocpr.comresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure. semanticscholar.orgmdpi.com
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. For this compound, key predicted vibrational bands would include:
A strong C=O stretching vibration from the benzoyl group.
C-H stretching vibrations from the aromatic rings.
C-N and C-C stretching vibrations within the pyrazole ring.
C-Br and C-I stretching vibrations at lower frequencies.
Studies on related pyrazolones have shown good agreement between DFT-calculated and experimental IR frequencies. jocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is often used with DFT to calculate the NMR chemical shifts (¹H and ¹³C). researchgate.net For the title compound, distinct signals would be predicted for the protons on the pyrazole ring and the iodobenzoyl ring. The chemical shifts are influenced by the electronic environment created by the halogens and the carbonyl group. DFT calculations on 4-bromo-1H-pyrazoles have successfully justified experimental NMR data. researchgate.net
Table 3: Comparison of Predicted and Experimental Spectroscopic Data Predicted data for the title compound is hypothetical. Experimental data is from related compounds for comparison.
| Spectroscopic Feature | Predicted Value (Hypothetical) | Reference Experimental Value (Related Compounds) |
|---|---|---|
| IR: C=O Stretch (cm⁻¹) | ~1680-1700 | 1620-1680 cm⁻¹ in N-acylpyrazoles. |
| ¹H NMR: Pyrazole H3/H5 (ppm) | ~7.8 - 8.5 | ~7.6 ppm in 4-bromo-1H-pyrazole. researchgate.net |
| ¹³C NMR: Pyrazole C4-Br (ppm) | ~95-100 | ~96 ppm in 4-bromo-1H-pyrazole. researchgate.net |
Mechanistic Studies of Reactions Involving this compound
While no specific mechanistic studies on this compound have been published, DFT calculations are a powerful tool for elucidating reaction mechanisms. acs.org For pyrazole derivatives, computational studies can model various transformations, such as N-N bond formation, cycloadditions, or substitution reactions. researchgate.netrsc.org
For the title compound, mechanistic studies could explore:
Electrophilic Aromatic Substitution: The reactivity of the pyrazole and benzoyl rings towards electrophiles could be mapped by calculating activation barriers for substitution at different positions.
Cross-Coupling Reactions: The C-Br and C-I bonds are suitable sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). DFT could be used to model the catalytic cycle, including oxidative addition and reductive elimination steps, to predict favorable reaction conditions and regioselectivity.
Nucleophilic Acyl Substitution: The reactivity of the carbonyl group could be studied, modeling its reaction with various nucleophiles to understand the stability of tetrahedral intermediates.
Such studies provide a detailed, step-by-step view of the reaction pathway, identifying transition states and intermediates that are often difficult to observe experimentally. nih.govacs.org
Analysis of Halogen Bonding Interactions in Substituted Pyrazoles
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). acs.org This occurs due to the presence of a region of positive electrostatic potential, the σ-hole, on the halogen atom opposite to the covalent bond. nih.gov The strength of this interaction generally increases with the polarizability of the halogen: I > Br > Cl > F. ijres.org
The molecule this compound possesses two potential halogen bond donors: the bromine at position 4 of the pyrazole ring and the iodine on the benzoyl ring.
Iodine as a Halogen Bond Donor: The iodine atom is expected to be a strong halogen bond donor, capable of forming significant interactions with Lewis bases like carbonyl oxygens or nitrogen atoms in other molecules or in biological systems. acs.org
Bromine as a Halogen Bond Donor: The bromine atom can also participate in halogen bonding, although these interactions are typically weaker than those involving iodine. rsc.org
Computational analysis can quantify the strength of these potential halogen bonds by calculating interaction energies and analyzing the geometric and electronic properties of the resulting complexes. umich.eduresearchgate.net This is particularly relevant for crystal engineering and drug design, where halogen bonds are increasingly recognized as crucial for controlling molecular assembly and ligand-protein binding. acs.org Studies on other halogenated compounds confirm the importance of the σ-hole and the ability of both bromine and iodine to form robust halogen bonds. nih.gov
Conclusions and Future Research Trajectories
Summary of Current Research Gaps and Opportunities in Halogenated Benzoylpyrazole (B3032486) Chemistry
The chemistry of pyrazoles has been extensively developed; however, specific areas concerning poly-halogenated benzoylpyrazoles remain underexplored, presenting clear research opportunities.
Chemoselective Functionalization: A primary research gap is the systematic exploration of chemoselectivity in molecules bearing multiple, distinct halogen atoms, such as the C-Br and C-I bonds in the target compound. While methods for direct C-H arylation at the C5 position of 4-bromo- and 4-iodopyrazoles have been demonstrated without cleaving the carbon-halogen bond, a comprehensive study on the preferential reactivity of the C-I versus the C-Br bond in sequential cross-coupling reactions is lacking. rsc.org This presents a significant opportunity to develop sophisticated, one-pot, multi-step synthetic routes to highly complex molecules.
Reactivity of the Benzoyl Moiety: The influence of the ortho-iodo substituent on the reactivity of the benzoyl group's carbonyl is not well-documented. Research could investigate how this sterically demanding and electron-withdrawing substituent affects nucleophilic addition reactions or transformations of the carbonyl group.
Physicochemical Properties: There is a scarcity of data on the fundamental physicochemical properties of this compound class. chim.it Opportunities exist to study their photophysical characteristics, potential for forming coordination complexes with metals, and their solid-state properties (crystallography, polymorphism), which are crucial for applications in materials science. mdpi.com
Application-Specific Synthesis: While pyrazoles are known for their biological activity, research has not specifically focused on the potential of the 4-bromo-1-(2-iodobenzoyl)-1H-pyrazole scaffold. nih.govglobalresearchonline.net There is a clear opportunity to synthesize and screen a library of derivatives for specific applications in agrochemicals and pharmaceuticals, moving beyond its role as a simple synthetic intermediate. researchgate.net
Emerging Methodologies for Synthesis and Functionalization of Similar Architectures
Recent advances in synthetic organic chemistry offer powerful tools for the synthesis and modification of structures like this compound.
Late-Stage Functionalization (LSF): LSF techniques are increasingly vital for the efficient generation of molecular diversity from a common core. rsc.org Photoredox catalysis, in particular, enables direct C-H functionalization under mild conditions, which could be applied to the available C-H positions on either the pyrazole (B372694) or benzoyl rings of the target molecule. nih.govchem-station.com This allows for the introduction of alkyl groups and other functionalities that are difficult to install using traditional methods. nih.gov
Transition-Metal-Catalyzed C-H Activation: Beyond LSF, directed C-H activation has become a cornerstone of modern synthesis. rsc.orgacs.org The pyrazole's N2-nitrogen or the benzoyl's carbonyl group could act as directing groups to functionalize specific C-H bonds, offering an alternative to classical cross-coupling reactions that rely on pre-functionalized substrates. researchgate.netmdpi.com This approach provides a highly atom- and step-economic pathway to novel derivatives. mdpi.com
Advanced Cross-Coupling Reactions: The development of novel palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions continues to evolve. mdpi.comresearchgate.net For a substrate like this compound, the differential reactivity of the aryl-iodide and aryl-bromide bonds can be exploited. The C-I bond is typically more reactive in oxidative addition to palladium(0) than the C-Br bond, allowing for selective Suzuki, Sonogashira, or Heck couplings at the benzoyl ring while leaving the brominated pyrazole intact for subsequent transformations. organic-chemistry.org
One-Pot and Cascade Reactions: Modern synthetic strategies increasingly favor one-pot procedures that combine multiple reaction steps to improve efficiency. organic-chemistry.org Methodologies involving tandem cross-coupling/electrocyclization or other cascade reactions could be designed to rapidly construct complex heterocyclic systems from halogenated benzoylpyrazole precursors. acs.orgresearchgate.net
Potential for Further Exploration in Advanced Organic Synthesis and Materials Science
The unique structural features of this compound make it a promising candidate for exploration in diverse scientific fields.
Advanced Organic Synthesis: The compound serves as a versatile building block. The presence of two distinct and orthogonally reactive halogen atoms makes it an ideal platform for the synthesis of poly-substituted bi-aryl compounds or other complex molecular architectures. rsc.org Its derivatives could be valuable intermediates in the synthesis of pharmaceuticals, as the pyrazole nucleus is a well-established pharmacophore found in numerous drugs. mdpi.comresearchgate.netnih.gov
Materials Science: Pyrazole derivatives are increasingly used in the design of functional materials. chim.itresearchgate.net The high halogen content of this compound could be exploited in the development of materials with specific properties:
Flame Retardants: Halogenated organic compounds are often used as flame retardants.
Organic Electronics: The conjugated π-system and the presence of heavy atoms (iodine and bromine) could lead to interesting photophysical properties, such as phosphorescence, making derivatives potentially useful in organic light-emitting diodes (OLEDs) or as sensors. mdpi.com
Porous Materials: The rigid structure could be used as a linker in the synthesis of metal-organic frameworks (MOFs) or porous organic polymers (POPs) for applications in gas storage or catalysis. mdpi.com
Q & A
Q. What are the most reliable synthetic routes for preparing 4-bromo-1-(2-iodobenzoyl)-1H-pyrazole?
A four-component reaction involving arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide under neutral conditions provides a versatile framework for synthesizing functionalized 1H-pyrazole derivatives . For halogenated analogs like this compound, Sonogashira cross-coupling or direct N-alkylation strategies (e.g., using decarboxylative alkylation with ruthenium catalysts) can introduce iodine and bromine substituents. Purification via column chromatography (e.g., ethyl acetate/hexane mixtures) and distillation are common for isolating intermediates .
Q. How can the purity and structural identity of this compound be validated?
Combine analytical techniques:
- NMR spectroscopy : Compare H and C NMR chemical shifts with literature data (e.g., δ ~7.60–8.18 ppm for pyrazole protons in brominated analogs) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+Na] for brominated pyrazoles) with theoretical masses .
- Chromatography : Use TLC or HPLC to assess purity. Retention factors (e.g., in ethyl acetate/hexane) aid in tracking reaction progress .
Q. What safety precautions are essential when handling this compound?
- Toxicity : Similar brominated pyrazoles exhibit acute oral toxicity (H301) and skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or reactive solvents .
Advanced Research Questions
Q. How does the electronic nature of the 2-iodobenzoyl group influence reactivity in cross-coupling reactions?
The iodine atom acts as a directing group and enhances electrophilicity at the pyrazole’s C3/C5 positions, facilitating Suzuki-Miyaura or Ullmann couplings. Comparative studies with non-iodinated analogs (e.g., 4-bromo-1-(4-fluorobenzoyl)-1H-pyrazole) show slower reaction kinetics, highlighting iodine’s role in stabilizing transition states . X-ray crystallography (using SHELX software for refinement) can reveal bond-length distortions caused by iodine’s steric bulk .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Polymorphism : Heavy atoms (Br, I) increase lattice energy, favoring stable monoclinic or orthorhombic systems. Slow evaporation from DMSO/EtOH mixtures improves crystal quality .
- Twinned data : Use SHELXL’s TWIN/BASF commands for refinement. High-resolution data (≤0.8 Å) mitigates overlapping peaks .
Q. How do solvent and catalyst choices impact N-alkylation efficiency?
Q. Are there contradictions in reported bioactivity data for halogenated pyrazoles, and how can they be resolved?
Discrepancies in antimicrobial assays (e.g., MIC values) may stem from:
- Substituent positioning : Bioactivity of 4-bromo-1H-pyrazoles vs. 5-bromo isomers varies due to steric hindrance .
- Assay conditions : Standardize protocols (e.g., broth microdilution) and use positive controls (e.g., ciprofloxacin) for cross-study comparisons .
Methodological Recommendations
- Synthesis Optimization : Screen isocyanide concentrations (10–20 mol%) and reaction times (12–24 hrs) to balance yield and byproduct formation .
- Crystallography : Collect data at low temperature (100 K) to reduce thermal motion artifacts. SHELXD/SHELXE pipelines are robust for experimental phasing .
- Troubleshooting Low Yields : Replace bromide with triflate leaving groups if coupling reactions stall. Monitor reaction progress via in situ IR for carbonyl intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
